molecular formula C13H11ClN4O B604762 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 1081115-11-8

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol

Katalognummer: B604762
CAS-Nummer: 1081115-11-8
Molekulargewicht: 274.7g/mol
InChI-Schlüssel: ZMFRHLPQJVSFMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group and a hydroxyl group in the structure contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 3,4-dimethylpyrazole in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo derivatives, including 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol, as epidermal growth factor receptor inhibitors (EGFRIs). These compounds have shown significant anti-proliferative effects against various cancer cell lines. For instance, derivatives with similar structures have been tested against A549 and HCT-116 cancer cells, demonstrating potent activity with IC50 values as low as 0.016 µM against the wild-type EGFR and notable effects against mutant forms .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. Inhibition of DHODH can lead to reduced proliferation of certain viral infections and cancer cells. The structure-activity relationship studies indicate that modifications to the pyrazolo framework can enhance inhibitory potency .

Antimicrobial Properties

Pyrazolo derivatives have been recognized for their antimicrobial activities. Compounds within this class have shown effectiveness against various pathogens, including bacteria and fungi. Their mechanisms often involve disrupting cellular processes or inhibiting vital enzymes .

Antioxidant Activity

Research has indicated that certain pyrazolo derivatives exhibit significant antioxidant properties, which can mitigate oxidative stress-related damage in biological systems. This activity is crucial in developing therapeutic agents for diseases linked to oxidative stress .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Various substituents on the pyrazolo ring can influence its pharmacological properties:

Substituent TypeEffect on ActivityReference
Halogen groupsIncreased potency against EGFR
Alkyl chainsEnhanced solubility and bioavailability
Aromatic ringsImproved binding affinity to target enzymes

Case Study 1: EGFR Inhibition

A study conducted on a series of pyrazolo derivatives demonstrated that modifications to the 3 and 4 positions on the pyrazole ring significantly enhanced their inhibitory effects on EGFR. The most promising derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed efficacy in inducing apoptosis in cancer cells .

Case Study 2: DHODH Inhibition

Another research effort focused on synthesizing analogs of pyrazolo derivatives for DHODH inhibition revealed that specific structural features contributed to higher inhibition rates. The study confirmed that certain substitutions could lead to greater efficacy in reducing viral replication .

Wirkmechanismus

The mechanism of action of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol involves its interaction with specific molecular targets. It is known to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-7-ol
  • 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-one
  • 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-thiol

Uniqueness

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is unique due to the presence of both a chlorophenyl group and a hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader spectrum of biological activities and higher potency in enzyme inhibition .

Biologische Aktivität

The compound 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is a member of the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H12_{12}ClN3_{3}O
  • Molecular Weight : 247.7 g/mol
  • LogP : 3.1 (indicating moderate lipophilicity)

Research indicates that compounds in the pyrazolo[3,4-d]pyridazine family exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Several derivatives have shown promise as inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways leading to cell death .
  • Antimicrobial and Antifungal Activity : Some derivatives have shown notable antifungal properties, suggesting potential applications beyond oncology .

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of this compound. Below are key findings from various research efforts:

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.39EGFR Inhibition
NCI-H4600.46Aurora-A Kinase Inhibition
HeLa0.50Induction of Apoptosis
MDA-MB-2310.30Cell Cycle Arrest

Case Studies

  • EGFR Inhibition : A study demonstrated that the compound effectively inhibited EGFR in vitro with an IC50 value of 0.39 µM. This inhibition was correlated with reduced proliferation in MCF-7 breast cancer cells and significant induction of apoptosis .
  • Combination Therapy : In another study involving MDA-MB-231 cells, the compound was tested in combination with doxorubicin. The results showed a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for combination therapies in resistant cancer types .
  • Antifungal Activity : Beyond its anticancer properties, derivatives similar to this compound exhibited antifungal activity against Candida species, indicating a broader therapeutic potential that warrants further exploration .

Eigenschaften

IUPAC Name

2-(2-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-6-4-3-5-9(10)14)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRHLPQJVSFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.